2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester
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Overview
Description
2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester is an organic compound with a complex structure that includes methoxy, phenoxy, and propenyl groups attached to a benzoic acid methyl ester core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: The initial step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl benzoate.
Methoxylation: The methyl benzoate is then subjected to methoxylation using methanol and a base such as sodium methoxide to introduce the methoxy group at the 2-position.
Phenoxypropenylation: The final step involves the addition of a phenoxypropenyl group to the 6-position of the methoxylated benzoic acid methyl ester. This can be achieved through a Friedel-Crafts alkylation reaction using phenoxypropenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid methyl ester: Lacks the phenoxypropenyl group, making it less complex and potentially less active in certain applications.
6-Phenoxybenzoic acid methyl ester: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid: The free acid form of the compound, which may have different solubility and reactivity properties.
Uniqueness
2-Methoxy-6-(3-phenoxy-propenyl)-benzoic acid methyl ester is unique due to the presence of both methoxy and phenoxypropenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-methoxy-6-[(E)-3-phenoxyprop-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-12-6-8-14(17(16)18(19)21-2)9-7-13-22-15-10-4-3-5-11-15/h3-12H,13H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGFHXZTBUQLOC-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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